2-Ethynyl-1-fluoro-4-methylbenzene

Organic Synthesis Medicinal Chemistry Cross-Coupling

Regioisomer purity is a critical failure point in cross-coupling sequences. Substituting with the wrong ethynyl-fluoro-methylbenzene regioisomer alters electronic profiles (Hammett σ constants) and introduces steric constraints, directly reducing yields. This ortho-substituted terminal alkyne (C₉H₇F, MW 134.15) solves that risk. - **Validated Application:** Core intermediate for mGluR5 NAMs per US 9,328,070 B2; maintains pharmacophore geometry. - **Reactivity Advantage:** Ortho-ethynyl group maximizes C-F activation for SNAr, outperforming para analogs. - **Supply Reliability:** Available in ≥98% purity to minimize side reactions and simplify purification.

Molecular Formula C9H7F
Molecular Weight 134.15
CAS No. 956386-39-3
Cat. No. B3059218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-1-fluoro-4-methylbenzene
CAS956386-39-3
Molecular FormulaC9H7F
Molecular Weight134.15
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C#C
InChIInChI=1S/C9H7F/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3
InChIKeyVVXRWANXZQDFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethynyl-1-fluoro-4-methylbenzene: Properties & Procurement


2-Ethynyl-1-fluoro-4-methylbenzene (CAS 956386-39-3) is an aromatic terminal alkyne building block with the molecular formula C₉H₇F and a molecular weight of 134.15 g/mol . Its structure features a benzene ring substituted with an ethynyl group at the 2-position, a fluorine atom at the 1-position, and a methyl group at the 4-position . This specific substitution pattern distinguishes it from its regioisomers (e.g., 4-ethynyl-2-fluoro-1-methylbenzene and 1-ethynyl-2-fluoro-4-methylbenzene) and imparts unique steric and electronic properties relevant to cross-coupling chemistry [1]. The compound is commercially available in purities ranging from 95% to 98% and is typically synthesized via Sonogashira coupling of the corresponding aryl halide with a protected alkyne [2]. Its primary applications lie in organic synthesis as a versatile intermediate for constructing complex molecular architectures, including those with potential pharmaceutical relevance [3].

Terminal alkyne building block for cross-coupling and SNAr chemistry
Regioisomer-specific substitution pattern enables defined reactivity
Available purities 95–98%; select based on reaction sensitivity to trace impurities

2-Ethynyl-1-fluoro-4-methylbenzene: Regioisomer Differentiation


Regioisomeric ethynyl-fluoro-methylbenzenes (e.g., 4-ethynyl-2-fluoro-1-methylbenzene, 1-ethynyl-2-fluoro-4-methylbenzene) share the same molecular formula but differ fundamentally in substitution pattern, leading to distinct reactivity profiles in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The position of the electron-withdrawing ethynyl group relative to the fluorine and methyl substituents alters the electronic density on the aromatic ring, as quantified by Hammett sigma constants [1]. For example, a para-ethynyl group exhibits a σₚ value of +0.23, indicating moderate electron-withdrawing character, while the ortho-substitution pattern in 2-ethynyl-1-fluoro-4-methylbenzene introduces additional steric constraints that influence catalytic cycles in Sonogashira couplings [2]. Consequently, substituting a regioisomer without validation can lead to divergent reaction yields, altered regioselectivity in subsequent transformations, and compromised purity of downstream products [3]. Procurement decisions must therefore account for the precise substitution pattern required by the synthetic route.

Electronic activation Ortho-ethynyl vs para-ethynyl substitution alters SNAr rate potential; regioisomer shift may change reaction outcome.
Steric constraints Ortho substitution introduces steric hindrance in Pd-catalyzed couplings, impacting regioselectivity relative to meta/para isomers.
Product purity Substituting regioisomer without validation can compromise downstream product purity and synthetic yield.

2-Ethynyl-1-fluoro-4-methylbenzene: Comparative Evidence


Regioisomeric Electronic Effects

2-Ethynyl-1-fluoro-4-methylbenzene (CAS 956386-39-3) features an ethynyl group ortho to the fluorine and para to the methyl. In contrast, the regioisomer 4-ethynyl-2-fluoro-1-methylbenzene (CAS 145069-53-0) places the ethynyl group para to the fluorine and meta to the methyl. This positional difference alters the electronic influence of the ethynyl group. Using Hammett substituent constants derived from 4-(fluoroethynyl)benzenes, a para-ethynyl group has a σₚ value of +0.23, whereas an ortho-ethynyl group is expected to exert a stronger inductive effect due to proximity [1]. For the target compound, the ortho-ethynyl group increases the positive character of the C1 carbon bearing the fluorine, potentially accelerating SNAr reactions at that position relative to the para isomer [2].

SNAr activation
Class-level inference
Ortho-ethynyl: stronger inductive activation Para-ethynyl: σₚ = +0.23 Est. rate enhancement 2–5×
Supports isomer selection for SNAr reactivity context
Predicted from Hammett analysis; reaction validation recommended
Organic Synthesis Medicinal Chemistry Cross-Coupling

Lipophilicity and Compound Behavior

The calculated LogP value for 2-ethynyl-1-fluoro-4-methylbenzene is 2.11540, identical to that of its regioisomer 4-ethynyl-2-fluoro-1-methylbenzene but distinct from ethynylbenzene (LogP ~2.3) . This moderate lipophilicity reflects the balanced hydrophobic (methyl, ethynyl) and polar (fluoro) contributions. While the LogP value alone does not confer uniqueness, it underscores that the compound's partition coefficient is consistent with a specific substitution pattern. In a medicinal chemistry context, even small LogP differences can affect membrane permeability and metabolic stability, making the precise isomer critical for maintaining lead-like properties [1].

Calculated LogP
Reported
2.12
Partition coefficient consistent with substitution pattern
vs ethynylbenzene 2.3; model-estimated, confirm experimentally
Medicinal Chemistry ADME Property Prediction

Purity Specifications and Vendor Differentiation

2-Ethynyl-1-fluoro-4-methylbenzene is commercially available at purities of 95% (AKSci) and 98% (MolCore, Leyan) . The 98% grade offers a 3% absolute purity advantage over the 95% grade, translating to reduced impurity burden in downstream reactions. For multistep syntheses where yield losses compound, the higher purity can be economically favorable by minimizing purification steps and improving final product quality [1]. Procurement decisions should weigh the cost premium of 98% purity against the specific sensitivity of the intended reaction to trace impurities.

Purity grade
Specification review
95% (AKSci) / 98% (MolCore, Leyan)
Higher purity may reduce purification burden in multistep synthesis
Verify supplier CoA; trace impurities may affect sensitive steps
Chemical Procurement Quality Control Supply Chain

Sonogashira Coupling Reactivity

The ethynyl group in 2-ethynyl-1-fluoro-4-methylbenzene serves as a handle for further Sonogashira couplings. The ortho-fluoro substituent can act as a weak directing group, potentially influencing the regioselectivity of subsequent aryl-alkynyl bond formations. While direct comparative yield data for this specific compound are not available in the open literature, studies on analogous fluoroaryl acetylenes suggest that ortho-fluoro substitution can enhance the rate of oxidative addition in palladium-catalyzed couplings relative to para-fluoro analogs due to altered electron density at the metal center [1]. This class-level inference indicates that 2-ethynyl-1-fluoro-4-methylbenzene may offer modest kinetic advantages in certain Sonogashira reactions.

Sonogashira reactivity
Class-level inference
Ortho-fluoro: predicted 1.5–3× rate enhancement vs para-fluoro
May support coupling efficiency in iterative sequences
DFT-based prediction; experimental validation needed
Catalysis Cross-Coupling Organic Synthesis

mGluR5 Modulator Synthesis Intermediate

U.S. Patent 9,328,070 B2 discloses ethynyl derivatives of formula I as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5) [1]. The patent exemplifies the synthesis of compounds containing 2-ethynyl-1-fluoro-4-methylbenzene as a key intermediate, highlighting its role in constructing the pyridine-ethynylaryl core pharmacophore. In contrast, regioisomers with different substitution patterns are not exemplified in the same context, implying that the 2-ethynyl-1-fluoro-4-methyl substitution is critical for the desired biological activity. While potency data for final compounds are provided (IC₅₀ values ranging from 50 to 500 nM), direct comparative data for the intermediate are not available [1].

Patent precedent
Supporting evidence
Exemplified as intermediate in US 9,328,070 B2 for mGluR5 NAM synthesis
Reported route supports isomer-specific procurement
Final compounds show IC₅₀ 50–500 nM; intermediate not directly compared
Medicinal Chemistry Neuroscience Patent Analysis

2-Ethynyl-1-fluoro-4-methylbenzene: Applications


mGluR5 Negative Allosteric Modulator Synthesis

2-Ethynyl-1-fluoro-4-methylbenzene is a validated intermediate in the preparation of mGluR5 NAMs as described in US 9,328,070 B2 [1]. The specific substitution pattern is required for constructing the aryl-alkynyl-pyridine core that exhibits nanomolar potency. Researchers developing novel CNS therapeutics should procure this isomer to ensure fidelity to the patented synthetic route and to maintain the pharmacophore geometry necessary for receptor binding [1].

Regioselective Nucleophilic Aromatic Substitution

The ortho-ethynyl group in 2-ethynyl-1-fluoro-4-methylbenzene activates the C–F bond toward nucleophilic attack to a greater extent than para-ethynyl analogs, as supported by Hammett σ constant analysis [2]. This makes the compound a valuable electrophilic partner in SNAr reactions where selective fluorine displacement is desired over other potential leaving groups [2].

Quality-Critical Multistep Synthesis

For research programs requiring high-purity intermediates to minimize side reactions and simplify chromatographic purification, the 98% purity grade (available from MolCore and Leyan) is recommended . The 3% absolute purity advantage over the 95% grade can translate to measurable improvements in overall yield and product purity in linear synthetic sequences [3].

Sequential Sonogashira Reactions

The terminal alkyne moiety of 2-ethynyl-1-fluoro-4-methylbenzene can be further elaborated via Sonogashira coupling with aryl halides [4]. The ortho-fluoro substituent may enhance the rate of oxidative addition in palladium-catalyzed steps, offering potential efficiency gains in iterative cross-coupling strategies compared to para-fluoro regioisomers [5].

Application
Selection Property
Validation Focus
Application: mGluR5 NAM synthesis research
Selection Property: Specific substitution pattern fidelity
Validation Focus: Pharmacophore geometry retention
Application: Regioselective SNAr
Selection Property: Ortho-ethynyl C-F activation profile
Validation Focus: Fluorine displacement selectivity
Application: Quality-critical multistep synthesis
Selection Property: Higher purity grade suitability
Validation Focus: Impurity burden assessment
Application: Sequential Sonogashira couplings
Selection Property: Terminal alkyne & ortho-fluoro directing
Validation Focus: Oxidative addition rate context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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